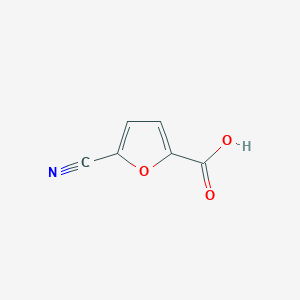
5-cyanofuran-2-carboxylic Acid
Cat. No. B1366671
Key on ui cas rn:
212197-74-5
M. Wt: 137.09 g/mol
InChI Key: HHHCADSYQQJUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07429603B2
Procedure details


To a solution of 2-fornyl-5-furancarboxylic acid (0.28 g, 2.0 mol) in pyridine (5.0 mL) was added hydroxylamine hydrochloride (“NH2OH.HCl”) (0.27 g, 4.0 mol). The mixture was heated to 85° C. before the addition of acetic anhydride (4.0 ml). The reaction mixture was stirred at 85° C. for 3 h, cooled to 60° C. and poured into water (25 mL). The mixture was cooled to room temperature and stirred overnight (the pH of the solution was measured to be 5-6). The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous layer was then basified with NaOH solution (2 N) to a pH of about 9, and the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL). The aqueous solution was then acidified to a pH of about 2 and the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL). The combined organic extracts were dried over MgSO4, and the solvent was evaporated to afforded the pure product as a light brown solid in 90% yield. 1H NMR (DMSO-d6): δ 13.80 (bs, 1H), 7.75 (d, 1H), 7.40 (d, 1H). IR (neat): (cm−1) 3200, 2250, 1053, 1025, 1006.
[Compound]
Name
2-fornyl-5-furancarboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
Cl.N[OH:3].[C:4]([O:7]C(=O)C)(=[O:6])C.O.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:17]([C:16]1[O:3][C:13]([C:4]([OH:7])=[O:6])=[CH:14][CH:15]=1)#[N:12] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
2-fornyl-5-furancarboxylic acid
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 85° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight (the pH of the solution
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1OC(=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
